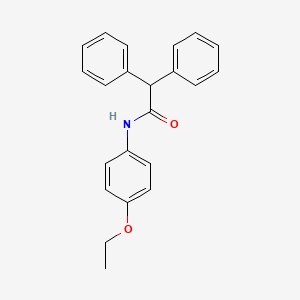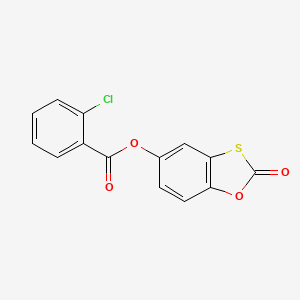![molecular formula C17H23N5OS B5648070 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5648070.png)
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of compounds that are of interest due to their diverse chemical and physical properties. The compound incorporates elements of piperidine, imidazole, thiadiazole, and cyclobutane, suggesting a complex structure with potential for varied chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the condensation of key precursors followed by cyclocondensation or nucleophilic addition reactions to introduce the desired functional groups. For example, the synthesis of thiazolopyridine derivatives can involve the condensation of thiazolinone with benzaldehydes, followed by cyclocondensation with malononitrile or dimethylformamide-dimethylacetal to yield novel heterocyclic systems (Lamphon et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds in this class often features a piperidine ring, which can adopt various conformations depending on the substitution pattern. X-ray diffraction studies have shown that such rings can adopt distorted boat or chair conformations, influencing the compound's overall geometry and its interactions at the molecular level (Ganesan et al., 2013).
Chemical Reactions and Properties
The chemical reactions of this compound class are varied, including cycloadditions, nucleophilic substitutions, and cyclizations. These reactions are crucial for introducing or modifying functional groups that dictate the compound's chemical behavior. For instance, the synthesis of azetidine-based isosteres of piperidine, piperazine, and morpholine demonstrated the utility of cyclization reactions in producing compounds with increased conformational flexibility, which could affect their chemical and biological properties (Feskov et al., 2019).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are influenced by the compound's molecular structure. For example, the presence of heterocyclic rings and substituents like thiadiazole can affect the compound's polarity, impacting its solubility in various solvents and its phase behavior.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical species, are determined by the functional groups present in the compound. The imidazole and piperidine components contribute to the compound's basic nature, while the thiadiazole moiety may introduce reactive sites for further chemical modifications.
Lamphon, R. Q., El-Gaby, M., Khafagy, M. M., El-Hag Ali, G. A. M., El-Maghraby, A., Eyada, H. A., & Helal, M. (2004). STUDIES ON THIAZOLOPYRIDINES. PART 5: SYNTHESIS OF HITHERTO UNKNOWN THIAZOLINONE AND THIAZOLO[3,2-a]PYRIDINE DERIVATIVES HAVING IN THEIR STRUCTURE THE MORPHOLIN-4-YL MOIETY. Phosphorus, Sulfur, and Silicon and the Related Elements, 179, 1279-1292. Link.
Ganesan, S., Sugumar, P., Ananthan, S., & Ponnuswamy, M. (2013). 3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 69, o845-o845. Link.
Feskov, I. O., Chernykh, A. V., Kuchkovska, Y. O., Daniliuc, C., Kondratov, I., & Grygorenko, O. (2019). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(3), 1363-1371. Link.
Eigenschaften
IUPAC Name |
[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-15(24-20-19-12)17(23)22-8-3-6-14(11-22)16-18-7-9-21(16)10-13-4-2-5-13/h7,9,13-14H,2-6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTQJPGWUBUREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol](/img/structure/B5647988.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5648009.png)
![N-1,3-benzodioxol-5-yl-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5648017.png)

![1-[(2,4-dichlorophenoxy)acetyl]-2-(ethoxymethyl)pyrrolidine](/img/structure/B5648024.png)

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5648038.png)
![N-(3,4-dichlorophenyl)-N'-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5648045.png)
![2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one](/img/structure/B5648053.png)
![4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5648066.png)
![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B5648069.png)
![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)
